molecular formula C27H33F3N4O3 B606792 CPI-1205 CAS No. 1621862-70-1

CPI-1205

Numéro de catalogue: B606792
Numéro CAS: 1621862-70-1
Poids moléculaire: 518.6 g/mol
Clé InChI: HPODOLXTMDHLLC-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CPI-1205, également connu sous le nom de Lirametostat, est un inhibiteur puissant, réversible et compétitif du cofacteur de la méthyltransférase de la lysine d'histone EZH2 (Enhancer of Zeste Homolog 2). Cette enzyme est un composant clé du complexe de répression polycomb 2 (PRC2), qui joue un rôle crucial dans la répression des gènes par la méthylation de l'histone H3 à la lysine 27 (H3K27me). This compound a montré une activité antinéoplasique potentielle, en particulier dans les cancers présentant une activité EZH2 aberrante .

Applications De Recherche Scientifique

CPI-1205 a une large gamme d'applications en recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de EZH2. EZH2 est la sous-unité catalytique du complexe PRC2, qui méthyle l'histone H3 à la lysine 27 (H3K27me). Cette méthylation conduit à la répression transcriptionnelle des gènes cibles impliqués dans la régulation du cycle cellulaire, la différenciation et l'apoptose. En inhibant EZH2, this compound empêche la formation de H3K27me, favorisant ainsi l'expression des gènes qui suppriment la croissance tumorale et induisent la mort cellulaire .

Analyse Biochimique

Biochemical Properties

CPI-1205 plays a crucial role in biochemical reactions by inhibiting the activity of the enzyme EZH2, which is a component of the polycomb repressive complex 2 (PRC2). EZH2 is responsible for the methylation of lysine 27 on histone H3 (H3K27me3), a modification that leads to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents the methylation of H3K27, thereby altering gene expression patterns associated with cancer pathways . This inhibition is achieved through competition with the cofactor S-adenosylmethionine (SAM), which is required for the methyltransferase activity of EZH2 .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. In cancer cells, particularly those with overexpression or mutations in EZH2, this compound inhibits cell proliferation and induces apoptosis. This compound has shown robust antitumor effects in preclinical models, including prostate cancer and B-cell lymphomas . This compound influences cell signaling pathways by modulating the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it affects cellular metabolism by altering the expression of metabolic genes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of EZH2, both in its wild-type and mutated forms. By binding to the active site of EZH2, this compound competes with SAM, thereby preventing the methylation of H3K27 . This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways . The compound’s selectivity for EZH2 over other histone methyltransferases ensures targeted therapeutic effects with minimal off-target activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound maintains its antitumor effects and continues to inhibit EZH2 activity in both in vitro and in vivo models . The degradation of this compound and its metabolites over time can influence its efficacy, necessitating careful monitoring and dosage adjustments in prolonged treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered at various doses to evaluate its therapeutic window and potential toxic effects . At lower doses, this compound effectively inhibits EZH2 activity and suppresses tumor growth without significant adverse effects . At higher doses, the compound can cause toxicity, including weight loss, gastrointestinal disturbances, and hematological abnormalities . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with EZH2 and the subsequent modulation of gene expression . The inhibition of EZH2 by this compound affects the methylation status of histone proteins, leading to changes in chromatin structure and gene expression . This compound also influences metabolic flux by altering the expression of genes involved in cellular metabolism, including those regulating glycolysis, oxidative phosphorylation, and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits good oral bioavailability and is efficiently absorbed into the bloodstream . Once inside the cells, this compound interacts with transporters and binding proteins that facilitate its distribution to target sites, including the nucleus where EZH2 is localized . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

This compound primarily localizes to the nucleus, where it exerts its inhibitory effects on EZH2 . The compound’s subcellular localization is facilitated by its ability to cross the nuclear membrane and interact with nuclear proteins . Post-translational modifications and targeting signals may also play a role in directing this compound to specific nuclear compartments . The localization of this compound to the nucleus is essential for its activity, as it allows the compound to effectively inhibit EZH2 and modulate gene expression.

Méthodes De Préparation

La synthèse de CPI-1205 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle de this compound impliquent la mise à l'échelle de la voie de synthèse tout en garantissant la cohérence et la qualité. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et la mise en œuvre de mesures strictes de contrôle de la qualité.

Analyse Des Réactions Chimiques

CPI-1205 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Le composé peut être réduit pour former des dérivés réduits, qui peuvent avoir des activités biologiques différentes.

    Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres pour modifier son activité et sa sélectivité.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés .

Comparaison Avec Des Composés Similaires

CPI-1205 est comparé à d'autres inhibiteurs d'EZH2, tels que :

    Tazemetostat : Un autre inhibiteur d'EZH2 avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.

    GSK126 : Un inhibiteur d'EZH2 avec une activité antitumorale modérée et des profils de sélectivité différents.

    PF-06821497 : Un inhibiteur d'EZH2 plus récent avec des résultats précliniques prometteurs.

This compound est unique dans sa haute sélectivité pour EZH2 par rapport à EZH1 et ses effets antitumoraux robustes dans les modèles précliniques. Il a montré une activité cellulaire améliorée et une bonne biodisponibilité orale par rapport à d'autres inhibiteurs d'EZH2 .

Activité Biologique

CPI-1205 is a small-molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb repressive complex 2 (PRC2), which is involved in transcriptional repression through histone methylation. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers and solid tumors.

EZH2 plays a critical role in cancer biology by silencing tumor suppressor genes through methylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 is associated with poor prognosis in several cancers, making it an attractive target for pharmacological intervention. This compound selectively inhibits EZH2, leading to the reactivation of silenced genes and subsequent anti-tumor effects.

In Vitro Studies

This compound has demonstrated significant biological activity in preclinical models:

  • Apoptosis Induction : In vitro studies have shown that this compound induces apoptosis in multiple myeloma and plasmacytoma cell lines, confirming its anti-cancer potential .
  • Selectivity Profile : The compound exhibits a clean selectivity profile against other histone and DNA methyltransferases, with modest selectivity against EZH1, another related methyltransferase .

Table 1: In Vitro Activity of this compound

Cell Line TypeEffect ObservedIC50 (μM)
Multiple MyelomaInduction of apoptosis0.002
PlasmacytomaInduction of apoptosis0.032
Other MethyltransferasesMinimal inhibition observed>1

In Vivo Studies

In animal models, this compound has shown promise in tumor regression:

  • Tumor Growth Inhibition : In a study involving female CB-17 SCID mice bearing tumors, oral administration of this compound at a dose of 160 mg/kg twice daily resulted in significant tumor growth inhibition observed within two weeks .
  • Tolerability : The compound was well-tolerated with no significant body weight loss noted during the treatment period. Plasma and tumor tissue analyses confirmed adequate drug concentrations post-treatment .

Clinical Trials

This compound is currently being evaluated in clinical settings:

  • ProSTAR Study : A Phase 1b/2 trial assessing the efficacy of this compound combined with enzalutamide or abiraterone/prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC). Preliminary results indicate substantial decreases in PSA levels and tumor size .
    • Trial Design : Open-label, two-arm study focusing on safety, tolerability, pharmacokinetics, and efficacy profiles.
    • Participant Criteria : Male patients aged ≥18 with mCRPC who have undergone surgical or medical castration .
  • Lymphoma Trials : Initial trials have also been initiated to explore the efficacy of this compound in patients with previously treated lymphomas, showing promising early results .

Table 2: Summary of Clinical Trials for this compound

Trial NamePhaseConditionStatus
ProSTAR1b/2Metastatic Castration Resistant Prostate CancerOngoing
Lymphoma Study1LymphomasOngoing

Case Studies and Research Findings

Recent studies highlight the potential of this compound across different cancer types:

  • Prostate Cancer : In mCRPC patients, the combination therapy showed promising results with over 80% reduction in PSA levels and notable tumor shrinkage .
  • Lymphomas : Early-phase trials indicate that this compound may effectively target B-cell lymphomas, supporting its role as a viable treatment option .

Propriétés

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPODOLXTMDHLLC-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621862-70-1
Record name CPI-1205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CPI-1205
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIRAMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.